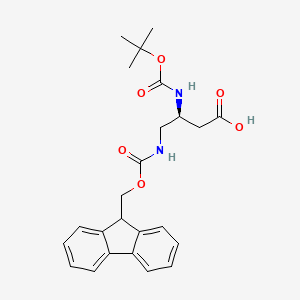
Boc-Dbu(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dbu(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of the amino acid with protective groups attached to the amino and carboxyl groups. The Boc group protects the amino group, while the Fmoc group protects the carboxyl group. This compound is essential in the synthesis of peptides, as it allows for the selective deprotection and coupling of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dbu(Fmoc)-OH involves the protection of the amino and carboxyl groups of the amino acid. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Dbu(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and substitution reactions.
Common Reagents and Conditions
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is removed using piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Coupling: The amino group of this compound can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which are used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Boc-Dbu(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology and medicine, peptides synthesized using this compound are used as therapeutic agents, diagnostic tools, and in vaccine development. In the industry, these peptides are used in the development of new materials, such as hydrogels and nanomaterials.
Mecanismo De Acción
The mechanism of action of Boc-Dbu(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of amino acids. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group protects the carboxyl group, allowing for the selective deprotection and coupling of amino acids in a specific sequence. The deprotection of the Boc and Fmoc groups is achieved using specific reagents, which selectively remove the protective groups without affecting the rest of the molecule.
Comparación Con Compuestos Similares
Boc-Dbu(Fmoc)-OH is similar to other amino acid derivatives used in peptide synthesis, such as Boc-Ala(Fmoc)-OH and Boc-Gly(Fmoc)-OH. this compound is unique in its ability to provide selective protection and deprotection of the amino and carboxyl groups, allowing for the synthesis of peptides with specific sequences. Similar compounds include:
- Boc-Ala(Fmoc)-OH
- Boc-Gly(Fmoc)-OH
- Boc-Val(Fmoc)-OH
These compounds also provide selective protection and deprotection of the amino and carboxyl groups, but this compound is preferred for its efficiency and ease of use in peptide synthesis.
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 |
Clave InChI |
FSCCIFFKRBHSLF-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


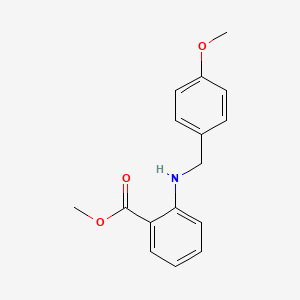
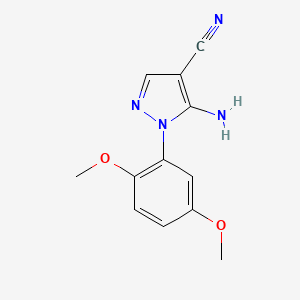
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
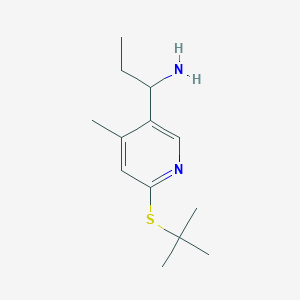

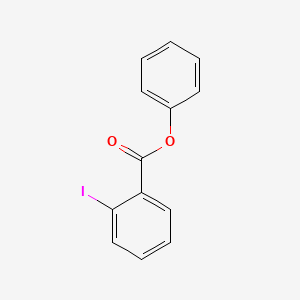
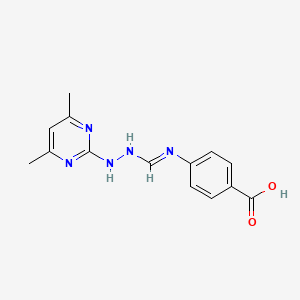
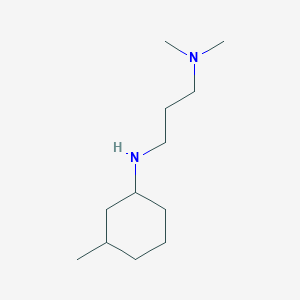
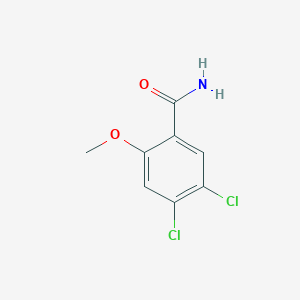
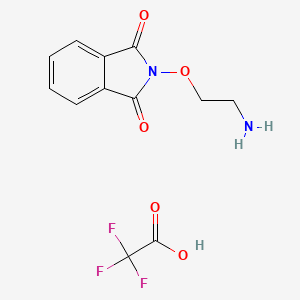

![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)

